3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a heterocyclic compound featuring a fused triazoloquinazoline core. Its structure includes a 4-chlorophenyl substituent at the 3-position and a phenethyl carboxamide group at the 8-position. The compound’s design leverages the quinazoline scaffold, known for its pharmacological relevance in kinase inhibition and anticancer activity . The phenethyl side chain may contribute to lipophilicity, influencing membrane permeability and metabolic stability.
Properties
CAS No. |
1031664-79-5 |
|---|---|
Molecular Formula |
C24H18ClN5O2 |
Molecular Weight |
443.89 |
IUPAC Name |
3-(4-chlorophenyl)-5-oxo-N-(2-phenylethyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H18ClN5O2/c25-18-9-6-16(7-10-18)21-22-27-24(32)19-11-8-17(14-20(19)30(22)29-28-21)23(31)26-13-12-15-4-2-1-3-5-15/h1-11,14,29H,12-13H2,(H,26,31) |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
The compound 3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of quinazoline derivatives typically involves cyclization reactions and the incorporation of various substituents that can enhance biological activity. The specific compound features a triazole moiety and a carboxamide group, which are known to influence its pharmacological properties.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Chemical Formula | C20H19ClN4O2 |
| Molecular Weight | 396.84 g/mol |
| Functional Groups | Chlorophenyl, Triazole, Carboxamide |
| Core Structure | Quinazoline |
Antioxidant Properties
Research indicates that quinazoline derivatives exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure enhances this property by enabling hydrogen atom transfer and electron donation, which neutralizes reactive oxygen species (ROS) . The compound's antioxidant potential can be evaluated using various assays such as DPPH and ABTS.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly through its interaction with polo-like kinase 1 (Plk1) , a crucial target in cancer therapy. Inhibitors targeting Plk1 have shown promise in preclinical studies for their ability to disrupt mitotic progression in cancer cells .
Case Study: Inhibition of Plk1
In a recent study, the quinazoline scaffold was modified to enhance selectivity towards Plk1. The resulting derivatives demonstrated improved inhibitory activity compared to traditional inhibitors . This suggests that modifications in the triazole or carboxamide groups could yield compounds with enhanced anticancer efficacy.
Antimicrobial Activity
Quinazoline derivatives have also been reported to possess antimicrobial properties. The structural features of the compound contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Mechanism : The compound likely acts by scavenging free radicals and chelating metal ions, thus reducing oxidative stress.
- Anticancer Mechanism : By inhibiting Plk1, it may induce cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Mechanism : It may interfere with bacterial metabolic pathways or structural integrity.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The target compound’s 4-chlorophenyl group (electron-withdrawing) contrasts with methoxy (electron-donating) or methyl (neutral) groups in analogs. This difference may alter binding affinity to targets like kinases, where electron-deficient aromatic rings often enhance interactions .
- Solubility : Methoxy-rich analogs (e.g., ) likely exhibit higher aqueous solubility due to increased polarity, whereas the chloro and phenylpropyl groups in the target compound and other analogs favor lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
